molecular formula C20H12Cl4N2 B11967288 N,N'-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline)

N,N'-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline)

Cat. No.: B11967288
M. Wt: 422.1 g/mol
InChI Key: UHVFNMCTNHHFSD-UHFFFAOYSA-N
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Description

N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline) is a chemical compound with the molecular formula C20H12Cl4N2 It is characterized by the presence of two dichloroaniline groups connected through a phenylenedimethylidyne linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline) typically involves the condensation reaction between 2,4-dichloroaniline and terephthalaldehyde. The reaction is carried out under anhydrous conditions, often using a solvent such as methanol or ethanol. Molecular sieves are used to remove water formed during the reaction, ensuring the reaction proceeds to completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline) involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. The pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(1,4-Phenylenedimethylidyne)bis(2,4-dichloroaniline) is unique due to the specific positioning of the chlorine atoms on the aniline rings, which can influence its reactivity and interaction with other molecules. This positioning can lead to different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H12Cl4N2

Molecular Weight

422.1 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-1-[4-[(2,4-dichlorophenyl)iminomethyl]phenyl]methanimine

InChI

InChI=1S/C20H12Cl4N2/c21-15-5-7-19(17(23)9-15)25-11-13-1-2-14(4-3-13)12-26-20-8-6-16(22)10-18(20)24/h1-12H

InChI Key

UHVFNMCTNHHFSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=C(C=C(C=C2)Cl)Cl)C=NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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